molecular formula C12H14N2O4 B5463737 ethyl 4-(2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5463737
M. Wt: 250.25 g/mol
InChI Key: IQIGXCCKCMDVJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as ethyl feruloyl pyrimidine, is a compound that has gained attention in recent years due to its potential in various scientific research applications. This compound belongs to the family of pyrimidine derivatives and has been synthesized using different methods.

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

Ethyl 4-(2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (let’s call it “Compound X” for brevity) exhibits promising pharmacological properties. Researchers have explored its potential as:

Agrochemicals and Crop Protection

Compound X’s unique structure has implications in agriculture:

Materials Science and Catalysis

Compound X’s oxo-pyrimidine core lends itself to materials and catalysis applications:

Flavor and Fragrance Industry

The furan moiety contributes to the aroma and flavor of certain foods and beverages. Compound X or its derivatives might be relevant in the creation of novel flavors or fragrances .

Natural Product Synthesis

Researchers have employed Compound X as a building block in the synthesis of more complex natural products. Its versatile reactivity allows for diverse transformations and functional group manipulations .

properties

IUPAC Name

ethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-5-4-6-18-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGXCCKCMDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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